Selenodiglutathione

概要

説明

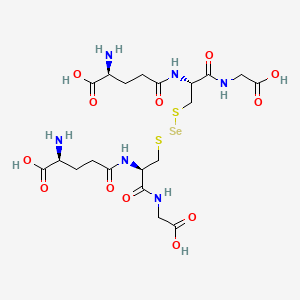

Selenodiglutathione is a selenium-containing compound formed by the conjugation of selenium with two molecules of glutathione. It plays a significant role in selenium metabolism and is considered an important intermediate in the reduction of selenium compounds in biological systems. This compound is known for its potent cytotoxicity and its involvement in various biochemical pathways, particularly those related to oxidative stress and redox regulation .

準備方法

Synthetic Routes and Reaction Conditions: Selenodiglutathione can be synthesized through the reaction of selenium dioxide with glutathione. The process involves dissolving selenium dioxide in water to form selenite ions, which then react with glutathione under acidic conditions to produce this compound . The reaction can be represented as follows:

SeO2+2GSH→GSSeSG+H2O

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically synthesized in laboratory settings for research purposes. The reaction conditions involve maintaining a controlled pH and temperature to ensure the efficient formation of the compound .

化学反応の分析

Types of Reactions: Selenodiglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a highly efficient oxidant of reduced thiols, such as thioredoxin, and serves as a substrate for mammalian thioredoxin reductase .

Common Reagents and Conditions:

Oxidation: this compound can oxidize reduced thiols in the presence of oxygen.

Reduction: It can be reduced by thioredoxin reductase in the presence of NADPH.

Substitution: this compound can react with other thiol-containing compounds to form mixed disulfides.

Major Products Formed: The major products formed from the reactions of this compound include glutathione disulfide and hydrogen selenide, depending on the specific reaction conditions .

科学的研究の応用

Anticancer Properties

Selenodiglutathione has been investigated for its anticancer effects, particularly in the context of selenium's known role in cancer prevention.

- Mechanisms of Action : Research indicates that this compound induces apoptosis in cancer cells through the generation of reactive oxygen species. Studies have shown that it can inhibit cell growth in various cancer cell lines, including mammary and prostate cancer cells . The compound's ability to modify gene expression related to apoptosis further supports its potential as an anticancer agent .

- Case Studies : In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability and cloning efficiency within hours of exposure, highlighting its potent cytotoxic effects against malignant cells .

Antioxidant Activity

Selenium is recognized for its antioxidant properties, and this compound contributes to this aspect through its interaction with thioredoxin reductase.

- Oxidative Stress Modulation : this compound acts as an efficient oxidant of reduced thioredoxin, which plays a crucial role in cellular redox balance. This property allows it to potentially mitigate oxidative stress-related damage in cells .

- Research Findings : Experimental findings indicate that this compound can enhance the antioxidant capacity of cells, thereby protecting against oxidative damage induced by various stressors .

Therapeutic Applications in Inflammatory Diseases

The anti-inflammatory potential of this compound has also been explored.

- Inflammation Modulation : Selenium compounds have been linked to the modulation of inflammatory responses. This compound may contribute to reducing inflammation through its effects on cytokine production and immune cell function .

- Clinical Implications : The implications for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease, are significant. Preliminary studies suggest that selenium supplementation could improve outcomes in these conditions by modulating immune responses .

Interaction with Gut Microflora

Recent studies have highlighted the impact of selenium on gut microbiota composition and functionality.

- Microbiota Balance : this compound may influence gut health by promoting beneficial microbial populations while inhibiting pathogenic strains. This effect could be crucial for maintaining intestinal integrity and preventing dysbiosis .

- Experimental Evidence : Research involving animal models has shown that selenium supplementation alters gut microbiota composition favorably, which may enhance overall health and reduce the risk of gastrointestinal disorders .

Summary Table of Applications

作用機序

Selenodiglutathione exerts its effects primarily through its interaction with thiol-containing proteins and enzymes. It can modify cysteine residues in proteins, leading to the formation of selenotrisulfide or selenenylsulfide adducts. These modifications can alter the activity of redox-regulated proteins, including transcription factors and enzymes involved in cellular signaling pathways . Additionally, this compound can catalyze reversible cysteine/disulfide transformations, thereby regulating critical cellular processes .

類似化合物との比較

Glutathione Disulfide: Unlike selenodiglutathione, glutathione disulfide does not contain selenium and is less potent in redox reactions.

Selenocystine: This compound contains selenium but differs in its structure and reactivity compared to this compound.

Uniqueness: this compound is unique due to its dual glutathione moieties and its ability to efficiently oxidize reduced thiols. Its potent cytotoxicity and involvement in selenium metabolism distinguish it from other selenium-containing compounds .

生物活性

Selenodiglutathione (GS-Se-SG) is a selenium-containing compound formed by the covalent bonding of selenite with glutathione (GSH). This compound is recognized for its biological activity, particularly in redox reactions and its role as an oxidant. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications, especially in cancer treatment and antioxidant defense mechanisms.

Antioxidant Properties

This compound exhibits significant antioxidant properties. It acts as a highly efficient oxidant of reduced thioredoxin, demonstrating kinetic superiority over traditional oxidants like insulin disulfides. This capability suggests that GS-Se-SG may play a critical role in cellular redox homeostasis and protection against oxidative stress .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Oxidation of Thioredoxin : GS-Se-SG oxidizes reduced thioredoxin in a reaction that is facilitated by thioredoxin reductase. This interaction underscores its potential role in regulating cellular redox states and influencing cell signaling pathways .

- Cell Growth Inhibition : Research indicates that this compound contributes to the growth inhibitory effects associated with selenite. It induces cell death through mechanisms that may involve the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells, suggesting its potential as a chemotherapeutic agent . The following table summarizes key findings from selected studies on the biological activity of this compound:

Case Study 1: Cancer Cell Lines

A study investigating the effects of this compound on human breast cancer cells revealed that treatment with GS-Se-SG resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased oxidative stress and activation of apoptotic pathways, which highlights its potential use in cancer therapy .

Case Study 2: Selenite Toxicity

Another investigation into the toxicity of selenite found that deletion of specific genes (YCF1) in Saccharomyces cerevisiae conferred resistance to selenite exposure. This suggests that understanding the uptake and metabolism of this compound can inform strategies to mitigate selenium toxicity while harnessing its therapeutic benefits .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylselanylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2Se/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-41-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZZQVPWMCGSB-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS[Se]SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS[Se]SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O12S2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315520 | |

| Record name | Selenodiglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33944-90-0 | |

| Record name | Selenodiglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33944-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenodiglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033944900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenodiglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。